2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992)
2-Amino-4-methylbenzothiazole
CAS No.: 1477-42-5
Cat. No.: VC20934895
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1477-42-5 |
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Molecular Formula | C8H8N2S |
Molecular Weight | 164.23 g/mol |
IUPAC Name | 4-methyl-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) |
Standard InChI Key | GRIATXVEXOFBGO-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)SC(=N2)N |
Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)N |
Appearance | Powder |
Melting Point | 279 to 282 °F (NTP, 1992) 138.0 °C |
Physical and Chemical Properties
2-Amino-4-methylbenzothiazole appears as a white to light yellow crystalline powder in its pure form . The compound exhibits specific physical and chemical characteristics that influence its behavior in various applications and reactions.
Basic Identification Data
The compound is identified by various systematic and alternative names in chemical databases and literature, including 4-methylbenzo[d]thiazol-2-amine and 2-benzothiazolamine, 4-methyl . Its structural identity is confirmed through its unique CAS number (1477-42-5) and molecular formula (C8H8N2S).
Physical Properties
The physical properties of 2-Amino-4-methylbenzothiazole are summarized in the following table:
Chemical Characteristics
The compound is characterized as moisture-sensitive and is typically stored under controlled conditions (dark place, sealed, room temperature) . Its chemical structure features a benzothiazole core with an amino group at the 2-position that contributes to its basicity and a methyl group at the 4-position that enhances its lipophilicity compared to unsubstituted 2-aminobenzothiazole.
Synthesis Methods
Various synthetic approaches have been developed for the preparation of 2-Amino-4-methylbenzothiazole, reflecting the compound's importance in both research and industrial applications.
Bromine Cyclization Method
One of the primary methods for synthesizing 2-Amino-4-methylbenzothiazole involves the cyclization of o-methylphenylthiourea using bromine. In this approach, o-methylphenylthiourea is subjected to reaction with bromine in a suitable solvent system, leading to ring closure and formation of the benzothiazole structure .
The process typically involves:
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Preparation of o-methylphenylthiourea from the corresponding aniline derivative
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Ring closure reaction using bromine as the cyclizing agent
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Isolation and purification of the final product
Patent Method for Industrial Synthesis
A patented method describes an optimized process for the industrial-scale preparation of 2-Amino-4-methylbenzothiazole. According to this method:
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O-methylphenylthiourea is combined with acetic acid and sulfuric acid in specific mass ratios (total mass of acetic acid and sulfuric acid to o-methylphenylthiourea at 4.5:1, with acetic acid to sulfuric acid at 0.8:1.0)
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The mixture is heated to 75°C with continuous stirring
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Sodium bromide catalyst is added (at a mass ratio of sodium bromide to o-methylphenylthiourea of 0.03:1.0)
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The reaction proceeds for approximately 3 hours
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The resulting solution undergoes filtration and washing to isolate the desired product
This method addresses industrial challenges, including narrow reaction temperature ranges and waste management issues, while improving yield and product quality.
Alternative Synthetic Routes
Several alternative approaches for synthesizing 2-amino-benzothiazoles, including the 4-methyl derivative, have been documented:
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Reaction of substituted anilines with potassium thiocyanate (KSCN) in the presence of glacial acetic acid and bromine
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Two-step synthesis involving:
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Direct cyclization using chlorine gas, though this approach has some limitations in terms of reaction control and waste management
Applications and Biological Activities
2-Amino-4-methylbenzothiazole demonstrates significant versatility in its applications across multiple disciplines.
Pharmaceutical Applications
The benzothiazole scaffold, particularly with 2-amino substitution, has shown remarkable pharmaceutical potential in various therapeutic areas. Compounds containing the 2-aminobenzothiazole core, including the 4-methyl derivative, have demonstrated activities such as:
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Anti-tumor properties, with some derivatives showing potent antitumor activity
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Anti-microbial effects against various pathogens
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Anti-convulsant activity, with several derivatives being studied as potential anticonvulsant agents
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Anti-inflammatory properties
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Anthelmintic and anti-leishmanial activities
In historical context, several 2-amino benzothiazoles were intensively studied in the 1950s as central muscle relaxants, highlighting the longstanding pharmaceutical interest in these compounds .
Chemical Intermediate
2-Amino-4-methylbenzothiazole serves as a valuable chemical intermediate in the synthesis of more complex molecules, including:
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N-(4-methyl-1,3-benzothiazol-yl)-N-[(1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine
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Various Schiff base derivatives through condensation with compounds like 2-acetonaphthone
These derivatives often exhibit enhanced biological activities or specific chemical properties that make them useful in various applications.
Adsorption Studies
Recent research has explored the adsorption behavior of 2-Amino-4-methylbenzothiazole (2A4MBT) from aqueous solutions, which is particularly relevant for environmental remediation and water treatment applications.
Resin-Based Adsorption
A series of functional hyper-cross-linked resins have been synthesized and evaluated for their efficacy in adsorbing 2A4MBT from aqueous solutions. These resins incorporate various functional groups, including anhydride, sulfoacid, and menthanone moieties into post-cross-linked polymers .
Adsorption Thermodynamics
The adsorption process involves both physical adsorption and irreversible chemical adsorption mechanisms. The thermodynamic parameters, particularly adsorption enthalpy, provide insight into the strength and nature of interactions between 2A4MBT and different adsorbents .
The absolute values of adsorption enthalpy for different modified resins follow the order:
Regeneration and Reusability
Some of the resins, particularly the phthalic anhydride-modified resin (PAMR), demonstrated good regeneration capabilities. After reaching adsorption equilibrium, this resin could be effectively regenerated using a 10% HCl/methanol solution, making it potentially valuable for repeated use in environmental applications .
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